REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:4][C:3]=1[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=O.[CH3:21][S:22]([CH2:25][C:26](=O)[CH3:27])(=[O:24])=[O:23]>CC(O)C.O.O.[Na+].Cl[Au-](Cl)(Cl)Cl>[CH3:21][S:22]([C:25]1[C:26]([CH3:27])=[N:1][C:2]2[C:3]([C:13]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH:4][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:6][CH:7]=2)(=[O:24])=[O:23] |f:3.4.5.6|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)OC(F)(F)F)C(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)CC(C)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
13 mg
|
Type
|
catalyst
|
Smiles
|
O.O.[Na+].Cl[Au-](Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 5 days
|
Duration
|
5 d
|
Type
|
CUSTOM
|
Details
|
2-propanol was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel in heptane/ethyl acetate 2:1
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1C(=NC2=CC=C(C=C2C1C1=CC=CC=C1)OC(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 154 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |